Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate
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Overview
Description
Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate is an organic compound belonging to the benzothiazole family. This compound is characterized by its benzothiazole ring structure, which is fused with a carboxylate group and a methyl ester. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate typically involves the reaction of 2-aminothiophenol with methyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s benzothiazole ring structure allows it to interact with various proteins and enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
- Ethyl 2-phenyl-2,3-dihydro-1,3-benzothiazole-2-carboxylate
Uniqueness
Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
91357-25-4 |
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Molecular Formula |
C9H7NO3S |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
methyl 2-oxo-3H-1,3-benzothiazole-5-carboxylate |
InChI |
InChI=1S/C9H7NO3S/c1-13-8(11)5-2-3-7-6(4-5)10-9(12)14-7/h2-4H,1H3,(H,10,12) |
InChI Key |
VKGDINDYGIBXNA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=O)N2 |
Origin of Product |
United States |
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